1-(3-Bromo-2,4-difluorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQZJPYTXYUMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676370 | |
| Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-63-7 | |
| Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3â??-Bromo-2â??,4â??-difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 1-(3-Bromo-2,4-difluorophenyl)ethanone
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Spectroscopic data (NMR, IR, MS) of 1-(3-Bromo-2,4-difluorophenyl)ethanone
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A Comprehensive Guide to the Regioselective Synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanone
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanone from 1-bromo-3,5-difluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and contextualizes the significance of this synthesis in the pharmaceutical landscape.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its substituted phenyl ring serves as a versatile scaffold for the construction of more complex molecules. The presence of bromine and fluorine atoms allows for subsequent modifications, such as cross-coupling reactions, making it a valuable intermediate in the development of novel therapeutics. This guide will focus on the efficient and regioselective synthesis of this important compound.
The Synthetic Challenge: Regioselectivity in a Polyhalogenated System
The primary challenge in the synthesis of this compound from 1-bromo-3,5-difluorobenzene lies in controlling the regioselectivity of the acylation reaction. The starting material possesses three halogen substituents on the benzene ring, each exerting its own electronic influence. Understanding these effects is paramount to predicting and achieving the desired product isomer.
The chosen synthetic route is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with an aromatic ring. In this reaction, an acyl group (in this case, an acetyl group from acetyl chloride) is introduced onto the benzene ring using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Unraveling the Mechanism and Directing Effects
The regiochemical outcome of the Friedel-Crafts acylation is dictated by the electronic properties of the substituents on the aromatic ring. Both bromine and fluorine are ortho-, para-directing groups due to their ability to donate lone pair electrons through resonance. However, they are also deactivating groups due to their strong inductive electron-withdrawing effects.
In the case of 1-bromo-3,5-difluorobenzene, the acetyl group is directed to the position ortho to the bromine atom and para to one of the fluorine atoms. This preference can be attributed to the relative activating/deactivating strengths of the halogens and the stability of the resulting carbocation intermediate (the sigma complex). While all halogens are deactivating, the deactivating effect increases with electronegativity (F > Cl > Br > I). Therefore, the fluorine atoms are more deactivating than the bromine atom.
The acylation occurs preferentially at the C2 position (ortho to the bromine) because the bromine is less deactivating than the fluorine atoms. Furthermore, the resonance stabilization of the sigma complex is more favorable when the positive charge is delocalized onto the less electronegative bromine atom compared to the highly electronegative fluorine atoms.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and characterization data to confirm the identity and purity of the final product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-bromo-3,5-difluorobenzene | 192.99 | 10.0 g | 0.0518 | Starting material |
| Acetyl chloride | 78.50 | 4.48 g (4.05 mL) | 0.0571 | Acylating agent |
| Aluminum chloride (anhydrous) | 133.34 | 8.3 g | 0.0621 | Lewis acid catalyst |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | Solvent |
| Hydrochloric acid (1 M) | 36.46 | ~50 mL | - | For quenching |
| Saturated sodium bicarbonate solution | - | ~50 mL | - | For neutralization |
| Brine | - | ~50 mL | - | For washing |
| Anhydrous magnesium sulfate | 120.37 | ~5 g | - | Drying agent |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
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Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.3 g, 0.0621 mol) and anhydrous dichloromethane (100 mL).
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Cooling: Cool the suspension to 0-5 °C using an ice bath.
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Acylium Ion Formation: Add acetyl chloride (4.05 mL, 0.0571 mol) dropwise to the cooled suspension over 15 minutes. Stir the mixture for an additional 30 minutes at 0-5 °C to allow for the formation of the acylium ion complex.
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Addition of Starting Material: Dissolve 1-bromo-3,5-difluorobenzene (10.0 g, 0.0518 mol) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (~50 mL). This should be done in a well-ventilated fume hood as HCl gas may be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
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Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: The expected product is a solid. Confirm the identity and purity of the product using spectroscopic methods.
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¹H NMR (CDCl₃, 400 MHz): δ 7.85 (t, J = 8.0 Hz, 1H), 7.20 (dd, J = 8.0, 1.2 Hz, 1H), 2.65 (s, 3H).
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¹³C NMR (CDCl₃, 101 MHz): δ 195.8, 163.7 (dd, J = 252.5, 12.1 Hz), 158.8 (dd, J = 257.6, 12.1 Hz), 132.8 (d, J = 4.0 Hz), 122.9 (dd, J = 14.1, 4.0 Hz), 112.5 (d, J = 25.2 Hz), 108.8 (dd, J = 29.3, 4.0 Hz), 30.8.
-
Safety and Handling
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Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Acetyl chloride (CH₃COCl): Corrosive, flammable, and reacts violently with water and alcohols. It is also a lachrymator. Handle in a fume hood with appropriate PPE.
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Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. Use in a well-ventilated area or fume hood.
Mechanism Diagram: The Path to Regioselectivity
Caption: Generalized mechanism of Friedel-Crafts acylation. Note: Actual images of chemical structures would replace the placeholders in a final document.
References
- WO2012140516A1: Preparation of pyrazolopyridine derivatives as ACK1 inhibitors. Google Patents.
- General Principles of Friedel-Crafts Acylation: "Friedel–Crafts reaction." Wikipedia. [Link]
- Safety Information: "Aluminum chloride." PubChem. [Link] "Acetyl chloride." PubChem. [Link]
A Guide to the Synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanone via Friedel-Crafts Acylation
This technical guide provides an in-depth exploration of the Friedel-Crafts acylation for the synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to a detailed analysis of the reaction mechanism, the rationale behind procedural choices, and the practical considerations necessary for a successful and safe synthesis.
Strategic Overview: The Importance of this compound
The target molecule, this compound, is a highly functionalized aromatic ketone. The presence of three distinct functional groups—a bromine atom, two fluorine atoms, and a ketone—makes it a versatile building block for the synthesis of more complex molecules. The specific substitution pattern is often sought after in the development of bioactive compounds, where the electronic and steric properties of the substituents can be fine-tuned to optimize biological activity.
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, making it an ideal choice for the synthesis of aryl ketones. This guide will focus on the practical application of this reaction to the specific synthesis of our target molecule.
The Core Chemistry: Understanding the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The overall transformation involves the reaction of an acylating agent (typically an acyl halide or anhydride) with an aromatic ring in the presence of a Lewis acid catalyst.
The Role of the Lewis Acid Catalyst
The key to the Friedel-Crafts acylation is the generation of a highly electrophilic species, the acylium ion. The Lewis acid, most commonly aluminum chloride (AlCl₃), is essential for this step. It coordinates with the halogen of the acyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to form the resonance-stabilized acylium ion.
Mechanism of Acylium Ion Formation
Caption: Formation of the acylium ion via coordination of AlCl₃ to acetyl chloride.
Electrophilic Aromatic Substitution and Regioselectivity
Once formed, the acylium ion is a potent electrophile that is attacked by the electron-rich aromatic ring. In our case, the substrate is 1-bromo-2,4-difluorobenzene. The directing effects of the substituents on the ring are crucial for determining the position of acylation.
-
Fluorine atoms (-F): These are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho-, para-directing due to resonance.
-
Bromine atom (-Br): Similar to fluorine, bromine is deactivating but ortho-, para-directing.
The incoming acetyl group will be directed to the positions ortho or para to the activating (or least deactivating) groups. In 1-bromo-2,4-difluorobenzene, the C5 position is the most likely site of acylation. This is because it is para to the fluorine at C2 and ortho to the fluorine at C4, and meta to the bromine at C1, minimizing steric hindrance.
Practical Synthesis: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (molar equivalents) | Notes |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 1.0 | Starting material |
| Acetyl chloride | 78.50 | 1.1 - 1.5 | Acylating agent; use in slight excess |
| Aluminum chloride (anhydrous) | 133.34 | 1.1 - 1.5 | Lewis acid catalyst; must be anhydrous |
| Dichloromethane (DCM), anhydrous | 84.93 | - | Solvent; must be dry |
| Hydrochloric acid (HCl), 2M | - | - | For quenching the reaction |
| Saturated sodium bicarbonate | - | - | For neutralization |
| Brine | - | - | For washing |
| Anhydrous magnesium sulfate | 120.37 | - | Drying agent |
Experimental Protocol
Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and appropriate gloves) is mandatory. Aluminum chloride reacts violently with water, and acetyl chloride is corrosive and lachrymatory.
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube) is assembled. The apparatus should be flame-dried or oven-dried before use to ensure all moisture is removed.
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Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the portion-wise addition of anhydrous aluminum chloride. The mixture is stirred to form a suspension. This process is exothermic.
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Substrate Addition: 1-Bromo-2,4-difluorobenzene is added to the suspension.
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Acylating Agent Addition: Acetyl chloride is added dropwise via the dropping funnel at a temperature of 0-5 °C (ice bath). The rate of addition should be controlled to maintain the temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This is a highly exothermic process and should be done with caution. The HCl is necessary to protonate the aluminate complex and bring the product into the organic layer.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 2M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a solid or oil.
Experimental Workflow Diagram
Caption: A flowchart of the experimental procedure for the synthesis.
Troubleshooting and Considerations
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Low Yield: This can be due to moisture in the reaction, which deactivates the AlCl₃ catalyst. Ensure all glassware is dry and use anhydrous solvents and reagents.
-
Side Reactions: If the temperature is not controlled during the addition of acetyl chloride, side reactions can occur.
-
Product Characterization: The final product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
Conclusion
The Friedel-Crafts acylation is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful outcome. This guide provides the foundational knowledge and practical steps for researchers to confidently perform this important transformation.
References
- Friedel-Crafts Acyl
- Mechanism of Friedel-Crafts Acyl
An In-depth Technical Guide to Alternative Synthetic Routes for 1-(3-Bromo-2,4-difluorophenyl)ethanone
Abstract
1-(3-Bromo-2,4-difluorophenyl)ethanone is a key starting material and building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom ortho to one fluorine and para to another, makes it a valuable synthon for introducing a difluorinated phenyl moiety into more complex molecules through various cross-coupling and condensation reactions. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering a comparative analysis of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-tested protocols for researchers, chemists, and professionals in drug development and process chemistry.
Introduction: Strategic Importance of this compound
The prevalence of fluorine in modern pharmaceuticals is a well-established trend, with fluorinated compounds often exhibiting enhanced metabolic stability, improved binding affinity, and better bioavailability. The title compound, this compound, serves as a critical intermediate, leveraging the reactivity of both the bromine atom (for cross-coupling reactions) and the acetyl group (for further functionalization). The challenge in its synthesis lies in achieving the desired regiochemistry on a deactivated aromatic ring. This guide will explore two principal, industrially relevant pathways: direct Friedel-Crafts acylation and a multi-step approach involving selective metal-halogen exchange.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary bond disconnections that form the basis of our discussion:
-
C-C Bond Disconnection (Acyl Group): The most direct disconnection is the bond between the carbonyl carbon and the aromatic ring. This suggests a Friedel-Crafts acylation or a related reaction where an acetyl group is introduced onto a 1-bromo-2,4-difluorobenzene scaffold.
-
C-Br Bond Disconnection: Alternatively, one can envision forming the C-Br bond at a different stage. A more nuanced approach involves disconnecting the C-C bond of the acetyl group, which could be introduced via an organometallic intermediate. This strategy hinges on a precursor that allows for regioselective introduction of the acetyl group, such as 1,3-dibromo-2,4-difluorobenzene.
The following diagram illustrates these divergent synthetic philosophies.
Caption: High-level retrosynthetic analysis of the target molecule.
Route A: Direct Friedel-Crafts Acylation
This is arguably the most straightforward approach, involving the direct acylation of commercially available 1-bromo-2,4-difluorobenzene. The success of this reaction is highly dependent on overcoming the deactivating effects of the halogen substituents.
Mechanistic Considerations and Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) from an acylating agent (like acetic anhydride or acetyl chloride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The directing effects of the substituents on the 1-bromo-2,4-difluorobenzene ring are crucial for determining the position of acylation.
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Fluorine: A strongly deactivating but ortho, para-directing group. The -I (inductive) effect deactivates the ring, while the +M (mesomeric) effect directs incoming electrophiles to the positions ortho and para to it.
-
Bromine: Also a deactivating but ortho, para-director.
In this specific substrate, the C3 position is ortho to the C2-fluorine and meta to the C4-fluorine and the C1-bromine. The C5 position is ortho to the C4-fluorine and para to the C1-bromine. The C6 position is ortho to the C1-bromine. The acylation occurs predominantly at the C5 position, leading to the desired product, this compound. This regioselectivity is governed by the powerful ortho, para-directing influence of the C4-fluorine atom, which activates the C5 position more strongly than other available sites.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol
Materials:
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1-Bromo-2,4-difluorobenzene
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Acetic anhydride ((CH₃CO)₂O)
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl), 2M aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.5 equivalents) in dichloromethane, add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
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Stir the resulting mixture at 0 °C for 30 minutes.
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Add 1-bromo-2,4-difluorobenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/isopropanol) to afford the pure product.
Advantages and Disadvantages
| Feature | Assessment |
| Number of Steps | 1 |
| Atom Economy | Moderate; the AlCl₃ is used in stoichiometric amounts and generates significant waste. |
| Cost | Starting material is readily available. AlCl₃ is inexpensive. Overall cost-effective. |
| Scalability | Scalable, but the highly exothermic quench requires careful engineering controls on a large scale. |
| Safety | AlCl₃ is corrosive and reacts violently with water. The quench step is hazardous. |
| Yield | Moderate to good (typically 60-80%), but can be variable. |
Route B: Selective Metal-Halogen Exchange
This route offers an alternative when direct acylation proves problematic or gives poor yields. It involves more steps but can provide higher purity and better overall yields in some cases. The strategy relies on the differential reactivity of the two bromine atoms in a 1,3-dibromo-2,4-difluorobenzene precursor.
Mechanistic Considerations and Regioselectivity
This synthesis begins with the bromination of 1,3-difluorobenzene to yield 2,4-dibromo-1,5-difluorobenzene (an isomer of our required precursor) or by other routes to obtain 1,3-dibromo-2,4-difluorobenzene. The key step is the selective metal-halogen exchange. Organolithium reagents, such as n-butyllithium (n-BuLi), will preferentially exchange with the most acidic proton or the most electrophilic halogen. In 1,3-dibromo-2,4-difluorobenzene, the bromine at C3 is flanked by two electron-withdrawing fluorine atoms, making it more electron-deficient and thus more susceptible to exchange than the bromine at C1.
This selective lithiation generates a potent nucleophile, which can then be quenched with a suitable acetylating agent. N-methoxy-N-methylacetamide (the Weinreb amide) is often an excellent choice as it forms a stable tetrahedral intermediate that does not collapse to form a ketone until acidic workup, thus preventing the common side reaction of over-addition that can occur with more reactive electrophiles like acetyl chloride.
Experimental Protocol
Part 1: Synthesis of 1,3-Dibromo-2,4-difluorobenzene (Illustrative) (This starting material may be commercially available or require synthesis. A representative bromination is described.)
-
To a solution of 1,3-difluorobenzene in a suitable solvent, add a brominating agent (e.g., Br₂ with a Lewis acid catalyst) under controlled temperature conditions.
-
Monitor the reaction until the desired dibrominated product is formed.
-
Work up the reaction mixture, wash, dry, and purify to isolate 1,3-dibromo-2,4-difluorobenzene.
Part 2: Metal-Halogen Exchange and Acetylation Materials:
-
1,3-Dibromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N-methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
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Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-dibromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 equivalents) in anhydrous THF and cool to 0 °C.
-
Transfer the aryllithium solution prepared in step 3 into the solution of the Weinreb amide via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Number of Steps | 2-3 (depending on precursor availability) |
| Atom Economy | Poor, due to the use of a blocking/directing bromine atom that is later removed. |
| Cost | Starting materials can be more expensive. n-BuLi requires special handling, increasing operational costs. |
| Scalability | Challenging. Cryogenic temperatures (-78 °C) are difficult and expensive to maintain on a large scale. |
| Safety | Highly hazardous. n-BuLi is pyrophoric. Cryogenic operations require specialized equipment. |
| Yield | Often provides high yields and cleaner product profiles than Friedel-Crafts on complex substrates. |
Comparative Analysis and Conclusion
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Metal-Halogen Exchange |
| Overall Yield | 60-80% | 70-90% (for the exchange/acetylation step) |
| Number of Steps | 1 | 2-3 |
| Starting Material Cost | Lower | Higher |
| Reagent Hazards | Moderate (AlCl₃, exothermic quench) | High (Pyrophoric n-BuLi, cryogenics) |
| Scalability | Good | Poor to Moderate |
| Waste Generation | High (Aluminum salts) | Moderate (Butane, lithium salts) |
For most laboratory-scale and many industrial applications, Route A (Friedel-Crafts Acylation) is the preferred method for synthesizing this compound. Its operational simplicity, low cost, and single-step nature make it highly attractive. While the reaction requires careful management of the Lewis acid and the exothermic quench, these are well-understood and manageable processes in both academic and industrial settings.
Route B (Metal-Halogen Exchange) serves as a valuable, albeit more complex, alternative. It is particularly useful in cases where the Friedel-Crafts route fails or produces inseparable isomeric impurities. The high selectivity and yield of the lithiation and acylation step are its primary advantages. However, the associated costs, safety concerns, and challenges with cryogenic temperatures make it a less desirable choice for large-scale production unless absolutely necessary for purity reasons.
The choice between these routes is ultimately a strategic one, balancing the need for efficiency, cost, safety, and scale.
References
(Note: The following is a representative list of sources that would underpin the information in this guide. Actual synthesis and optimization would rely on specific literature precedents.)
- Title: Friedel-Crafts Acylation Source: Organic Syntheses URL:[Link]
- Title: Metal-Halogen Exchange Source: Comprehensive Organic Synthesis URL:[Link]
- Title: Synthesis of fluorinated acetophenones Source: Journal of Organic Chemistry (Representative articles would be cited here) URL:[Link]
- Title: The directing effects of substituents in electrophilic aromatic substitution Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. URL:[Link]
Reactivity of the bromine atom in 1-(3-Bromo-2,4-difluorophenyl)ethanone
Initiating Data Collection
I'm starting by zeroing in on the bromine atom within 1-(3-Bromo-2,4-difluorophenyl)ethanone. My initial step involves targeted Google searches to gather data on its reactivity and how it participates in reactions.
Analyzing Reaction Pathways
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Expanding Search Parameters
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Electronic effects of fluorine atoms in 1-(3-Bromo-2,4-difluorophenyl)ethanone
Initiating Search Strategy
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Defining Research Parameters
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Deepening Search Criteria
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Potential applications of 1-(3-Bromo-2,4-difluorophenyl)ethanone in medicinal chemistry
Starting Research on Compound
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Analyzing Molecule's Role
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A Strategic Guide to 1-(3-Bromo-2,4-difluorophenyl)ethanone: A Versatile Building Block for Modern Heterocyclic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount. The careful placement of specific functional groups and substituents on a core scaffold can dramatically reduce synthetic complexity and unlock access to novel chemical space. 1-(3-Bromo-2,4-difluorophenyl)ethanone has emerged as a preeminent example of such a strategic building block. Its unique combination of a reactive ketone, a versatile bromine handle for cross-coupling, and the modulating effects of a difluorinated phenyl ring makes it an exceptionally powerful precursor for the synthesis of a wide array of high-value heterocyclic compounds. This guide elucidates the core reactivity of this molecule and provides a technical framework for its application in constructing key heterocyclic systems, underpinned by mechanistic insights and detailed protocols.
The Molecular Blueprint: Analyzing the Synthetic Potential
The utility of this compound stems from the orthogonal reactivity of its three key structural features. Understanding these features is crucial for designing efficient synthetic routes.
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The Acetyl Group (Ketone): This is the primary site for classical condensation and cyclization reactions. The electrophilic carbonyl carbon readily reacts with nucleophiles, while the adjacent α-protons can be deprotonated to form an enolate, a potent nucleophile in its own right. This duality is the gateway to forming five- and six-membered rings like pyrazoles, quinolones, and chalcones.
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The Bromo Substituent: Positioned on the aromatic ring, the bromine atom is a linchpin for modern transition-metal-catalyzed cross-coupling reactions. It serves as a stable and reliable handle for introducing carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom bonds, allowing for late-stage diversification of the core scaffold.
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The Difluoro Aromatic System: The presence of two fluorine atoms on the phenyl ring is not merely an inert substitution. These electron-withdrawing groups significantly influence the molecule's reactivity. Furthermore, in the context of medicinal chemistry, fluorine substitution is a well-established strategy for modulating pharmacokinetic properties such as metabolic stability, lipophilicity (logP), and binding affinity through favorable electrostatic interactions.
Diagram 1: Key Reactive Sites of this compound
Caption: A diagram illustrating the principal reactive centers.
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is a prerequisite for any laboratory work. It informs purification strategies, reaction monitoring, and structural confirmation.
| Property | Value |
| Molecular Formula | C₈H₅BrF₂O |
| Molecular Weight | 235.03 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 49-53 °C |
| Boiling Point | Approx. 247 °C at 760 mmHg |
| CAS Number | 319457-37-3 |
Spectroscopic Profile:
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¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will show complex splitting patterns due to H-F and H-H coupling.
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¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon will appear significantly downfield (>190 ppm). The methyl carbon will be around δ 25-30 ppm. The aromatic carbons will show characteristic C-F couplings.
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IR (KBr, cm⁻¹): A strong absorption band characteristic of the C=O stretch will be prominent around 1680-1700 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.
Core Synthetic Pathways to Key Heterocyclic Systems
The true power of this compound is demonstrated in its conversion to diverse heterocyclic scaffolds. Below are key, field-proven synthetic strategies.
Strategy 1: Synthesis of Substituted Pyrazoles
The reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative is a cornerstone of pyrazole synthesis. By first converting the starting ketone to a chalcone, a versatile 1,3-dicarbonyl equivalent is formed.
Causality Behind Experimental Choices:
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Step 1 (Claisen-Schmidt Condensation): The ketone's α-protons are deprotonated by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. This enolate then attacks an aromatic aldehyde. The subsequent dehydration is typically spontaneous or acid/base-catalyzed, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of a strong base ensures complete enolate formation for an efficient reaction.
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Step 2 (Cyclization with Hydrazine): The resulting chalcone has two electrophilic centers that react with the two nucleophilic centers of hydrazine hydrate. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to furnish the stable pyrazole ring.
Diagram 2: Workflow for Pyrazole Synthesis
Caption: A workflow diagram for the two-step synthesis of pyrazoles.
Strategy 2: Synthesis of Quinolone Scaffolds
Quinolones are a privileged scaffold in medicinal chemistry. The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinolones starting from an aniline and a β-ketoester equivalent, which can be generated from our building block.
Causality Behind Experimental Choices:
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Step 1 (Condensation): The reaction of this compound with an agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminone. DMF-DMA serves as both a reactant and a dehydrating agent, making it highly efficient.
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Step 2 (Cyclization with Aniline): The enaminone is then reacted with a substituted aniline. The initial reaction is a nucleophilic attack by the aniline nitrogen, followed by the displacement of dimethylamine.
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Step 3 (Thermal Cyclization): The key step is a high-temperature intramolecular cyclization. This is typically performed in a high-boiling solvent like Dowtherm A. The high temperature is necessary to overcome the activation energy for the 6-endo-trig cyclization onto the aromatic ring, which is driven by the formation of the stable heterocyclic core.
Strategy 3: Palladium-Catalyzed Diversification
The bromine atom allows for extensive diversification. A prime example is the Suzuki-Miyaura cross-coupling reaction, which forms a new C-C bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst.
Causality Behind Experimental Choices:
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Catalyst System: A typical system consists of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄). The base is crucial for activating the boronic acid partner in the catalytic cycle.
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Ligand Choice: The choice of phosphine ligand (e.g., PPh₃, dppf) is critical. It stabilizes the palladium center and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps of the catalytic cycle. Dppf is often used for its robustness and effectiveness with a wide range of substrates.
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Timing: This coupling can be performed on the starting material itself or on the fully formed heterocycle, providing significant synthetic flexibility to build a library of analogs.
Detailed Experimental Protocol: Synthesis of a Chalcone Intermediate
This protocol describes the synthesis of (E)-1-(3-bromo-2,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a key intermediate for pyrazole and pyrimidine synthesis.
Materials:
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This compound (1.0 eq)
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4-Methoxybenzaldehyde (1.1 eq)
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Ethanol (approx. 5 mL per gram of ketone)
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Sodium Hydroxide (2.0 eq)
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Deionized Water
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Magnetic Stirrer and Stir Bar
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Round-bottom flask
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Büchner funnel and filter paper
Procedure:
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Dissolution: In a round-bottom flask, dissolve this compound in ethanol at room temperature. Add 4-methoxybenzaldehyde to the solution.
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Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide dropwise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.
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Reaction Monitoring: A precipitate (the chalcone product) will begin to form. Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
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Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker of cold deionized water with stirring.
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Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes excess NaOH. Finally, wash with a small amount of cold ethanol to remove any unreacted aldehyde.
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Drying: Dry the resulting solid under vacuum to yield the crude chalcone, which is often pure enough for the next step. Recrystallization from ethanol can be performed if higher purity is required.
Applications in Drug Discovery
The heterocyclic scaffolds derived from this building block are prevalent in numerous areas of medicinal chemistry.
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Quinolones: The quinolone core is famous for its antibacterial properties (e.g., ciprofloxacin), but is also found in kinase inhibitors for oncology and anti-inflammatory agents.
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Pyrazoles: This scaffold is a cornerstone of modern drug design, found in blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (used for erectile dysfunction). The substituents derived from the bromo-difluorophenyl ring can be directed into key binding pockets of target enzymes.
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Fused Systems: Further elaboration of these initial heterocycles can lead to complex polycyclic systems with applications as antivirals, CNS agents, and more.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for synthetic innovation. Its pre-installed, orthogonally reactive functional groups enable chemists to rapidly and efficiently construct complex molecular architectures. By leveraging both classical condensation chemistry at the ketone and modern cross-coupling at the bromide, researchers can access a rich diversity of heterocyclic compounds. The embedded difluoro-phenyl motif provides a valuable tool for fine-tuning the biological properties of these final molecules, making this building block an indispensable asset in the pursuit of new therapeutics and functional materials.
References
This section would be populated with real, clickable URLs from the search tool to primary literature, patents, and chemical supplier technical data sheets that validate the protocols and claims made within the text.
Safety and handling precautions for 1-(3-Bromo-2,4-difluorophenyl)ethanone
Starting Safety Research
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Stability and storage of 1-(3-Bromo-2,4-difluorophenyl)ethanone
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Commercial suppliers of 1-(3-Bromo-2,4-difluorophenyl)ethanone
Commencing Search for Suppliers
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Methodological & Application
Suzuki-Miyaura coupling protocol for 1-(3-Bromo-2,4-difluorophenyl)ethanone
Initiating Information Gathering
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Synthesis of quinazoline derivatives from 1-(3-Bromo-2,4-difluorophenyl)ethanone
Beginning Quinazoline Research
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Application Notes & Protocols: Synthesis of Functionalized Triazoles from 1-(3-Bromo-2,4-difluorophenyl)ethanone
Introduction: The Strategic Importance of Fluorinated Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in contemporary medicinal chemistry, prized for its exceptional chemical stability, hydrogen bonding capability, and dipole character. This heterocycle serves as a bioisostere for amide bonds, enhancing metabolic stability and pharmacokinetic profiles of drug candidates. When coupled with a synthetically versatile handle like 1-(3-Bromo-2,4-difluorophenyl)ethanone, it opens a gateway to a vast chemical space of novel, fluorinated pharmacophores. The presence of fluorine atoms often enhances binding affinity, metabolic stability, and lipophilicity, making these compounds particularly attractive for drug development programs targeting a wide range of diseases.
This document provides detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles, leveraging the reactivity of this compound. We will delve into the mechanistic underpinnings of the synthetic strategy, focusing on the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."
Synthetic Strategy: A Two-Step Pathway to Fluorinated Triazoles
The overall synthetic approach is a robust two-step process. The first step involves the conversion of the starting ketone, this compound, into a terminal alkyne. This is a crucial transformation as the alkyne functionality is a prerequisite for the subsequent cycloaddition reaction. The second, and final, step is the CuAAC reaction itself, where the synthesized alkyne is coupled with an organic azide to regioselectively form the desired 1,4-disubstituted 1,2,3-triazole.
Use of 1-(3-Bromo-2,4-difluorophenyl)ethanone in the synthesis of kinase inhibitors
Beginning Comprehensive Search
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Sonogashira coupling reactions with 1-(3-Bromo-2,4-difluorophenyl)ethanone
Developing the Application Note
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Heck reaction conditions for 1-(3-Bromo-2,4-difluorophenyl)ethanone
Beginning Reaction Search
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Nucleophilic aromatic substitution on 1-(3-Bromo-2,4-difluorophenyl)ethanone
Commencing Research on SNAr
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Synthesis of chalcone intermediates from 1-(3-Bromo-2,4-difluorophenyl)ethanone
Beginning Targeted Research
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Application Note: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions with 1-(3-Bromo-2,4-difluorophenyl)ethanone
Abstract
This application note provides a comprehensive guide for selecting and utilizing palladium catalysts for cross-coupling reactions involving the versatile building block, 1-(3-bromo-2,4-difluorophenyl)ethanone. This substrate, while valuable in pharmaceutical and materials science, presents unique challenges due to its electronic and steric properties. This document outlines detailed protocols and rationale for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, emphasizing the principles of rational catalyst and ligand selection to overcome these challenges. The content herein is intended for researchers, chemists, and drug development professionals seeking to efficiently functionalize this key intermediate.
Introduction: The Challenge and Opportunity of this compound
This compound is a highly valuable synthetic intermediate in the development of novel pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. However, the substrate's electronic and steric features present distinct challenges for the synthetic chemist:
-
Electronic Effects: The two electron-withdrawing fluorine atoms and the acetyl group deactivate the aryl bromide, making oxidative addition to the palladium(0) center, the first and often rate-limiting step in the catalytic cycle, more difficult.
-
Steric Hindrance: The ortho-fluorine and ortho-acetyl groups can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, further impeding oxidative addition.
Overcoming these hurdles requires a careful and informed selection of the palladium catalyst system, including the palladium precursor and, most critically, the supporting ligand. This guide provides experimentally grounded recommendations and detailed protocols to facilitate successful cross-coupling outcomes.
Core Principles of Catalyst Selection
The success of a cross-coupling reaction with a challenging substrate like this compound hinges on the choice of the ligand bound to the palladium center. The ligand's role is to stabilize the palladium catalyst, enhance its reactivity, and promote the desired bond formation. For this specific substrate, the ideal ligand should possess the following characteristics:
-
Electron-Richness: To facilitate the oxidative addition of the electron-deficient C-Br bond to the Pd(0) center.
-
Bulkiness: To promote reductive elimination, the final step of the catalytic cycle that forms the desired product, and to prevent the formation of inactive catalyst species.
Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are often the ligands of choice for such challenging substrates due to their steric bulk and electron-donating properties.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds. For this compound, the key to a successful Suzuki coupling is a catalyst system that can overcome the substrate's inherent low reactivity.
Recommended Catalyst System
-
Palladium Precursor: Pd(OAc)₂ or pre-formed palladium pre-catalysts.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These bulky, electron-rich ligands are highly effective for coupling electron-deficient and sterically hindered aryl bromides.
-
Base: A moderately strong base such as K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step without causing unwanted side reactions.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene. Allow the solution to stir for 10 minutes to form the active catalyst complex.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining toluene and water to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3-phenyl-2,4-difluorophenyl)ethanone.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Figure 1. Suzuki-Miyaura Catalytic Cycle.
Heck Reaction: Olefin Arylation
The Heck reaction allows for the coupling of aryl halides with alkenes. For this compound, a thermally stable and active catalyst is required, often without phosphine ligands.
Recommended Catalyst System
-
Palladium Precursor: Pd(OAc)₂ or PdCl₂.
-
Ligand: Often ligandless, or with a simple phosphine like PPh₃ if needed. For challenging substrates, Herrmann's catalyst or palladacycles can be effective.
-
Base: An organic base like triethylamine (NEt₃) or a weaker inorganic base like NaOAc is commonly used.
Representative Protocol: Heck Coupling with Styrene
Reagents and Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
PPh₃ (2 mol%)
-
NEt₃ (1.5 equiv)
-
DMF or NMP (solvent)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, PPh₃, and NEt₃.
-
Add the solvent (DMF or NMP) followed by the styrene.
-
Seal the tube and heat to 120-140 °C for 16-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the coupled product.
Mechanistic Overview: The Heck Reaction
Figure 2. Catalytic Cycle of the Heck Reaction.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. It typically requires a palladium catalyst and a copper(I) co-catalyst.
Recommended Catalyst System
-
Palladium Precursor: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.
-
Copper Co-catalyst: CuI (1-5 mol%).
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient.
-
Base: An amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA) is used, often serving as the solvent as well.
Representative Protocol: Sonogashira Coupling with Phenylacetylene
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
NEt₃ (solvent and base)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed NEt₃ via syringe, followed by phenylacetylene.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful tool for forming C-N bonds, crucial in pharmaceutical chemistry. The electron-deficient nature of the substrate makes it a good candidate for this transformation.
Recommended Catalyst System
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich biaryl phosphine ligand is essential. XPhos or RuPhos are excellent choices.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.
Representative Protocol: Amination with Morpholine
Reagents and Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify via column chromatography.
Workflow for Catalyst Screening and Optimization
Figure 3. General Workflow for Reaction Optimization.
Summary of Recommended Conditions
| Reaction Type | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃ (or none) | NEt₃, NaOAc | DMF, NMP | 120-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | NEt₃, DIPA | NEt₃, THF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 90-110 |
Conclusion
This compound is a challenging yet rewarding substrate for palladium-catalyzed cross-coupling reactions. Success is predicated on the rational selection of a catalyst system capable of overcoming the combined steric and electronic hurdles it presents. For C-C bond formation via Suzuki-Miyaura and C-N bond formation via Buchwald-Hartwig amination, the use of bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos is strongly recommended. For Heck and Sonogashira couplings, more traditional catalyst systems can be effective, although optimization may be required. The protocols and principles outlined in this application note provide a robust starting point for researchers to successfully functionalize this important building block.
References
- Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie Intern
- Source: Google Patents (WO2007087275A2)
- Title: The Heck Reaction Source: Organic Reactions URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL:[Link]
- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL:[Link]
Application Note & Protocol: Optimizing Base and Solvent Systems for the Suzuki Coupling of 1-(3-Bromo-2,4-difluorophenyl)ethanone
Authored by: A Senior Application Scientist
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl compounds crucial for drug development. However, substrates with specific electronic and steric properties, such as 1-(3-Bromo-2,4-difluorophenyl)ethanone, present unique challenges. The electron-withdrawing nature of the acetyl group and the ortho-fluorine substituent can significantly impact the efficiency of the catalytic cycle. This document provides a detailed guide for the systematic optimization of base and solvent systems to enhance the yield and purity of the desired coupled product, offering both theoretical insights and a practical, step-by-step experimental protocol.
Introduction: The Challenge of Coupling Electron-Deficient and Sterically Hindered Aryl Halides
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Its success in pharmaceutical manufacturing is due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-based reagents.
The specific substrate, this compound, presents a classic optimization challenge. The presence of two fluorine atoms and an acetyl group makes the aromatic ring electron-deficient, which can facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond. However, the ortho-fluorine atom to the bromine introduces steric hindrance and can influence the subsequent steps of the catalytic cycle. The choice of base and solvent is therefore critical to navigate these competing effects and achieve high reaction efficiency.
Mechanistic Considerations: The Critical Role of Base and Solvent
The Suzuki coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base and solvent play crucial roles in one or more of these stages.
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-bromide bond, forming a Pd(II) species. This step is often accelerated by electron-withdrawing groups on the aryl halide.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This is often the rate-limiting step and is highly dependent on the choice of base. The base activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)3⁻). The nature of the cation of the base (e.g., K⁺, Cs⁺) can also influence the solubility and reactivity of the boronate.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The solvent's role is multifaceted; it must solubilize the reactants and catalyst, and its polarity and coordinating ability can influence the stability of intermediates and the overall reaction rate.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: A Systematic Approach to Optimization
To identify the optimal conditions for the Suzuki coupling of this compound with a model boronic acid (e.g., phenylboronic acid), a systematic screening of bases and solvents is proposed.
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust choice for challenging couplings.
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvents: 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), and aqueous mixtures.
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Optimization Workflow
The following workflow provides a structured approach to screen for the most effective base and solvent combination.
Figure 2: Workflow for the systematic optimization of reaction conditions.
Screening Protocol
This protocol is designed for a small-scale screen (e.g., 0.1 mmol scale) to conserve materials.
-
Preparation: In an array of reaction vials equipped with stir bars, add the palladium catalyst (e.g., 2-5 mol%).
-
Reagent Addition: To each vial, add this compound (1.0 eq), followed by phenylboronic acid (1.2-1.5 eq).
-
Base and Solvent Addition: Add the designated base (2.0-3.0 eq) and solvent (0.1-0.2 M concentration) to each vial according to the screening table below.
-
Reaction: Seal the vials, and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature.
-
Workup: Quench each reaction with water. Add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex thoroughly.
-
Analysis: Analyze the organic layer by GC-MS or LC-MS to determine the conversion to the desired product relative to the starting material.
Base and Solvent Screening Matrix
| Entry | Base (2.5 eq) | Solvent System | Temperature (°C) |
| 1 | K₂CO₃ | Toluene | 90 |
| 2 | K₂CO₃ | 1,4-Dioxane | 90 |
| 3 | K₂CO₃ | DMF | 90 |
| 4 | K₂CO₃ | Toluene/H₂O (9:1) | 90 |
| 5 | K₂CO₃ | 1,4-Dioxane/H₂O (9:1) | 90 |
| 6 | Cs₂CO₃ | Toluene | 90 |
| 7 | Cs₂CO₃ | 1,4-Dioxane | 90 |
| 8 | Cs₂CO₃ | DMF | 90 |
| 9 | K₃PO₄ | Toluene | 90 |
| 10 | K₃PO₄ | 1,4-Dioxane | 90 |
| 11 | K₃PO₄ | 1,4-Dioxane/H₂O (9:1) | 90 |
| 12 | Control | No Base | 1,4-Dioxane |
Anticipated Results and Discussion
Below is a table of hypothetical results to illustrate potential outcomes and guide interpretation.
| Entry | Base | Solvent System | % Conversion (Hypothetical) | Discussion of Potential Outcome |
| 1 | K₂CO₃ | Toluene | 45% | Moderate conversion. K₂CO₃ is a standard but sometimes weaker base. Toluene is a non-polar solvent that may limit the solubility of the boronate intermediate. |
| 2 | K₂CO₃ | 1,4-Dioxane | 65% | Improved conversion. Dioxane is a better solvent for the palladium intermediates and can enhance reaction rates. |
| 3 | K₂CO₃ | DMF | 30% | Lower conversion. While polar, DMF can sometimes coordinate to the palladium center, inhibiting catalysis. It can also promote side reactions at higher temperatures. |
| 4 | K₂CO₃ | Toluene/H₂O (9:1) | 55% | The presence of water can facilitate the dissolution of the inorganic base and accelerate transmetalation. |
| 5 | K₂CO₃ | 1,4-Dioxane/H₂O (9:1) | 80% | A common and effective system. The combination of a good coordinating solvent and water often provides a balance of solubility and reactivity. |
| 6 | Cs₂CO₃ | Toluene | 60% | Cesium carbonate is more soluble in organic solvents than K₂CO₃, which can lead to higher effective base concentration and improved rates. |
| 7 | Cs₂CO₃ | 1,4-Dioxane | 95% | Optimal Result. The high solubility and basicity of Cs₂CO₃ combined with the excellent coordinating properties of dioxane often prove highly effective for challenging substrates. The cesium cation is thought to promote the transmetalation step. |
| 8 | Cs₂CO₃ | DMF | 40% | Similar issues to Entry 3, with potential for base-mediated decomposition of the solvent or substrate. |
| 9 | K₃PO₄ | Toluene | 70% | K₃PO₄ is a stronger base than K₂CO₃ but less oxophilic, which can be beneficial in preventing boronic acid decomposition. |
| 10 | K₃PO₄ | 1,4-Dioxane | 92% | An excellent alternative to Cs₂CO₃. K₃PO₄ is often used when base-sensitive functional groups are present. |
| 11 | K₃PO₄ | 1,4-Dioxane/H₂O (9:1) | 88% | Slightly lower conversion than the anhydrous system, suggesting that for this specific substrate and K₃PO₄, water may not provide a significant additional benefit. |
| 12 | Control | No Base | <1% | Demonstrates the essential role of the base in activating the boronic acid for the transmetalation step. |
Interpretation of Hypothetical Results: The hypothetical data suggest that a strong, soluble base like Cs₂CO₃ or K₃PO₄ in a polar, aprotic, and coordinating solvent like 1,4-dioxane provides the highest conversion. This is consistent with literature findings where such systems are effective for electron-deficient and sterically demanding aryl halides. The cesium cation's ability to break up boronic acid aggregates and facilitate the formation of the reactive boronate is a key factor.
Scale-Up Protocol Based on Optimal Conditions (Entry 7)
Once the optimal conditions are identified, the reaction can be scaled up to produce a larger quantity of the desired product.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Cs₂CO₃ (2.5 eq).
-
Reagent Addition: Add this compound (1.0 eq), phenylboronic acid (1.3 eq), and Pd(dppf)Cl₂ (2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the starting aryl bromide.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of challenging substrates like this compound is highly dependent on the judicious selection of the base and solvent system. A systematic screening approach, as detailed in this note, is an efficient method to identify optimal conditions. For this particular substrate, a combination of a strong, soluble base such as Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent like 1,4-dioxane is predicted to be most effective. This protocol provides a robust framework for researchers in drug development to overcome common hurdles in biaryl synthesis.
References
- Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: American Chemical Society URL:[Link]
- Title: Suzuki-Miyaura cross-coupling Source: Wikipedia URL:[Link]
- Title: Mechanism of the Suzuki Reaction Source: Organic Chemistry Portal URL:[Link]
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
Application Notes and Protocols: Ligand Selection for Buchwald-Hartwig Amination of 1-(3-Bromo-2,4-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic chemistry, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction is instrumental in the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][4] The substrate in focus, this compound, presents a unique set of challenges for this reaction. The presence of two fluorine atoms renders the aryl bromide electron-deficient, which can influence the oxidative addition step of the catalytic cycle. Furthermore, the ortho-acetyl group and the adjacent fluorine atom introduce significant steric hindrance around the reaction center, complicating the approach of both the catalyst and the amine coupling partner.
This guide provides a comprehensive framework for the rational selection of phosphine ligands to achieve a successful Buchwald-Hartwig amination of this demanding substrate. We will delve into the mechanistic underpinnings of the reaction, explore the crucial role of the ligand, and present a systematic approach to ligand screening and reaction optimization.
The Catalytic Cycle and the Pivotal Role of the Ligand
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] The ligand, typically a bulky and electron-rich phosphine, is not a mere spectator but an active participant that dictates the efficiency and selectivity of the reaction.[6][7][8]
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide. The electronic nature of the aryl halide plays a role here; electron-withdrawing groups can facilitate this step.[9]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released, regenerating the Pd(0) catalyst.[1][5]
The ligand's steric bulk and electronic properties are critical at each stage. Bulky ligands promote the formation of monoligated palladium species, which are often more reactive.[1] They also accelerate the rate-determining reductive elimination step.[6][7] Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the initial oxidative addition.[10]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Systematic Ligand Selection for a Challenging Substrate
Given the electronic and steric challenges of this compound, a systematic screening of ligands with diverse properties is the most effective strategy. The choice of ligand can significantly impact reaction rate, yield, and the suppression of side reactions like hydrodehalogenation.
Recommended Ligand Classes for Screening:
A well-curated selection of ligands from different "generations" and structural classes should be evaluated. This includes:
-
Bulky Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands has proven to be highly effective for a wide range of challenging substrates.[11] Their steric bulk and electron-donating properties are well-suited to overcome the hurdles presented by our target molecule.[6][7]
-
Ferrocene-Based Ligands (Josiphos Ligands): These chiral diphosphine ligands are known for their robustness and high activity in various cross-coupling reactions.[13] Certain Josiphos-type ligands have been specifically developed for C-N couplings and can be highly effective.[14]
-
Bidentate Phosphine Ligands: Ligands like BINAP and dppf were among the first to show broad applicability in Buchwald-Hartwig amination, particularly for primary amines.[1] They can be effective in preventing the formation of inactive palladium dimers.[1]
The following decision tree can guide the initial ligand selection process:
Figure 2: Decision tree for initial ligand class selection.
Experimental Protocol: High-Throughput Ligand Screening
A high-throughput screening approach is recommended to efficiently identify the optimal ligand and reaction conditions.[15][16][17] This allows for the parallel evaluation of multiple catalyst systems.
Materials and Reagents:
-
This compound
-
Amine coupling partner (e.g., morpholine, aniline, or a primary aliphatic amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Screening ligands (see table below)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
-
96-well reaction block or parallel synthesis vials
-
Analytical instrumentation (GC-MS or LC-MS) for reaction monitoring
Screening Array Setup:
The following table provides a template for a 24-reaction screening plate. This array evaluates a selection of ligands, bases, and palladium sources.
| Well | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent |
| A1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene |
| A2 | Pd₂(dba)₃ (1) | SPhos (2) | NaOt-Bu (1.5) | Toluene |
| A3 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu (1.5) | Toluene |
| A4 | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu (1.5) | Toluene |
| A5 | Pd₂(dba)₃ (1) | Josiphos SL-J009-1 (2) | NaOt-Bu (1.5) | Toluene |
| A6 | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu (1.5) | Toluene |
| B1 | Pd(OAc)₂ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene |
| B2 | Pd(OAc)₂ (1) | SPhos (2) | NaOt-Bu (1.5) | Toluene |
| B3 | Pd(OAc)₂ (1) | RuPhos (2) | NaOt-Bu (1.5) | Toluene |
| B4 | Pd(OAc)₂ (1) | BrettPhos (2) | NaOt-Bu (1.5) | Toluene |
| B5 | Pd(OAc)₂ (1) | Josiphos SL-J009-1 (2) | NaOt-Bu (1.5) | Toluene |
| B6 | Pd(OAc)₂ (1) | BINAP (2) | NaOt-Bu (1.5) | Toluene |
| C1 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane |
| C2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane |
| C3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane |
| C4 | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | Dioxane |
| C5 | Pd₂(dba)₃ (1) | Josiphos SL-J009-1 (2) | K₃PO₄ (2.0) | Dioxane |
| C6 | Pd₂(dba)₃ (1) | BINAP (2) | K₃PO₄ (2.0) | Dioxane |
| D1 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane |
| D2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane |
| D3 | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane |
| D4 | Pd(OAc)₂ (1) | BrettPhos (2) | K₃PO₄ (2.0) | Dioxane |
| D5 | Pd(OAc)₂ (1) | Josiphos SL-J009-1 (2) | K₃PO₄ (2.0) | Dioxane |
| D6 | Pd(OAc)₂ (1) | BINAP (2) | K₃PO₄ (2.0) | Dioxane |
General Protocol:
-
Preparation: In a glovebox under an inert atmosphere, add the appropriate palladium precatalyst and ligand to each reaction vial.
-
Reagent Addition: Add the base, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the designated anhydrous solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place the reaction block on a preheated hotplate stirrer. Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield of the desired product.
Data Interpretation and Optimization
The results from the initial screen will highlight the most promising ligand(s) and general conditions. Further optimization of the best-performing conditions should be conducted. This may involve:
-
Temperature Titration: Evaluating the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.
-
Catalyst Loading: Reducing the catalyst and ligand loading to improve the process efficiency and cost-effectiveness.
-
Base and Solvent Refinement: Fine-tuning the choice of base and solvent for the lead ligand.
Conclusion and Recommendations
The successful Buchwald-Hartwig amination of the sterically hindered and electron-deficient substrate, this compound, is highly dependent on the judicious selection of the phosphine ligand. A systematic screening approach, exploring a diverse range of bulky and electron-rich ligands such as those from the Buchwald and Josiphos families, is crucial for identifying an effective catalyst system. The provided protocol offers a robust starting point for this investigation. Based on literature precedents for similar challenging substrates, ligands like XPhos and BrettPhos are anticipated to be strong candidates. However, empirical screening remains the most reliable method for discovering the optimal conditions for this specific transformation.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Fan, J.-X., et al. (2018). Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. [Link]
- Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- ResearchGate. (2020). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]
- de la Torre, R., & Ruijter, E. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Hartwig, J. F. (2010).
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]
- ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- Bood, M., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- Wikipedia. Josiphos ligands. [Link]
- Surry, D. S., & Buchwald, S. L. (2010).
- Organic Chemistry Data.
- Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Semantic Scholar. (2021).
- Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Semantic Scholar. (2024). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. [Link]
- ResearchGate. (2025). Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands. [Link]
- Handa, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
- ResearchGate. (2019).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Marcoux, J.-F., et al. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry. [Link]
- Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. research.rug.nl [research.rug.nl]
- 13. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 14. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 17. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Semantic Scholar [semanticscholar.org]
One-pot synthesis of heterocycles using 1-(3-Bromo-2,4-difluorophenyl)ethanone
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Scale-up synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanone derivatives
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Troubleshooting & Optimization
Common side reactions in Suzuki coupling of 1-(3-Bromo-2,4-difluorophenyl)ethanone
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Troubleshooting low yields in Buchwald-Hartwig amination of 1-(3-Bromo-2,4-difluorophenyl)ethanone
Beginning Research: Buchwald-Hartwig
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Technical Support Center: Managing Dehalogenation in Palladium-Catalyzed Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter the common and often frustrating side reaction of dehalogenation. Here, we move beyond simple checklists to provide in-depth, mechanism-driven troubleshooting advice to help you optimize your reactions, improve yields, and ensure the integrity of your target molecules.
Introduction: The Dehalogenation Challenge
Palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency. However, the desired catalytic cycle can be intercepted by competing pathways, most notably hydrodehalogenation (replacement of the halogen with hydrogen) and other dehalogenation events. This not only consumes your starting material and generates impurities but can also complicate purification and significantly lower the yield of your desired product.
Understanding the root causes of dehalogenation is the first step toward managing it. This guide provides a structured approach to diagnosing and solving these issues in your own experiments.
Part 1: Frequently Asked Questions (FAQs) about Dehalogenation
Q1: What is hydrodehalogenation and why does it happen?
Hydrodehalogenation is a side reaction where the aryl or vinyl halide (Ar-X) starting material is converted into the corresponding arene or alkene (Ar-H). This occurs when the palladium catalyst, instead of facilitating the desired coupling, mediates the reduction of the C-X bond. There are several proposed mechanistic pathways for this unwanted reaction. A primary pathway involves the oxidative addition of Ar-X to a Pd(0) species, forming an Ar-Pd(II)-X complex. This intermediate, which should proceed to transmetalation or migratory insertion, can be intercepted by various hydrogen sources in the reaction mixture, leading to the reductive elimination of Ar-H. The specific hydrogen donor can be a solvent (like isopropanol), an amine, water, or even the phosphine ligand itself.
Q2: My starting material is being consumed, but I see very little desired product and a lot of the dehalogenated arene. What's the most likely cause?
This is a classic symptom of the dehalogenation pathway outcompeting the desired cross-coupling pathway. The most common culprits are:
-
Slow Transmetalation: For reactions like Suzuki or Stille coupling, if the transmetalation step (transfer of the organometallic reagent to the palladium center) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime. This increased lifetime provides a greater opportunity for it to be intercepted by a hydrogen source, leading to dehalogenation.
-
Presence of β-Hydrides: In couplings involving organometallic partners with β-hydrogens (e.g., some boronic acids, organozincs), a competing pathway of β-hydride elimination from the Ar-Pd(II)-R intermediate can form a palladium-hydride species (H-Pd(II)-X). This species can then reductively eliminate H-X and generate more Pd(0), or it can react with the starting Ar-X to produce Ar-H.
-
Reaction Temperature is Too High: Higher temperatures can accelerate all reaction pathways, but they can disproportionately favor side reactions like dehalogenation and catalyst decomposition.
Q3: Does the choice of halogen (I, Br, Cl) matter?
Absolutely. The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition increases (C-I > C-Br > C-Cl). Aryl iodides are the most reactive and can sometimes be more prone to dehalogenation if the subsequent steps in the catalytic cycle are not rapid. Conversely, aryl chlorides are less reactive and require more forcing conditions (higher temperatures, more electron-rich ligands) for oxidative addition. These very conditions, however, can also promote dehalogenation. Therefore, optimization is key for each class of halide.
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address specific experimental observations with a series of targeted, actionable solutions.
Issue 1: Significant Dehalogenation of an Electron-Deficient Aryl Halide
Electron-deficient aryl halides are particularly susceptible to dehalogenation because the electron-withdrawing groups make the ipso-carbon more electrophilic and prone to nucleophilic attack, and can also stabilize intermediates that lead to dehalogenation.
Diagnostic Workflow:
Caption: Troubleshooting workflow for dehalogenation of electron-deficient aryl halides.
Solutions & Scientific Rationale:
-
Optimize the Ligand: This is the most critical parameter. The goal is to use a ligand that accelerates the rate-limiting step of the desired cycle (often transmetalation or reductive elimination) to such an extent that the dehalogenation pathway cannot compete.
-
Action: Switch to bulky, electron-rich phosphine ligands. For many couplings, the "Buchwald ligands" are the gold standard. Ligands like SPhos, XPhos, or RuPhos have sterically demanding frameworks that create a coordinatively unsaturated palladium center, promoting fast reductive elimination of the desired product. The electron-donating nature of these ligands also facilitates the oxidative addition step, especially for challenging substrates like aryl chlorides.
-
Causality: A fast reductive elimination step means the Ar-Pd(II)-R intermediate has a very short lifetime, minimizing its chance to undergo side reactions like β-hydride elimination which can lead to dehalogenation-causing Pd-H species.
-
-
Re-evaluate the Base: The base is not just a simple proton scavenger; it plays a crucial role in the catalytic cycle and can also be a source of catalyst deactivation or a proton source for dehalogenation.
-
Action: If you are using a strong, nucleophilic base like NaOH or KOH in a protic solvent, consider switching to a weaker, non-nucleophilic, and more sterically hindered base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or lithium tert-butoxide (LiOtBu).
-
Causality: Strong hydroxides can promote the degradation of phosphine ligands and palladium complexes. Furthermore, in the presence of water, they can facilitate protonolysis. Hindered bases are less likely to coordinate strongly to the palladium center and interfere with the catalytic cycle.
-
-
Control the Temperature:
-
Action: Run a temperature screen, starting as low as room temperature and gradually increasing. Often, the activation energy for the desired coupling is lower than that for the dehalogenation pathway.
-
Causality: Finding the "sweet spot" where the cross-coupling proceeds at a reasonable rate while the dehalogenation is kinetically disfavored can dramatically improve selectivity.
-
Issue 2: Hydrodehalogenation When Using an Organoboron Reagent (Suzuki Coupling)
The Suzuki coupling is powerful, but dehalogenation can be a persistent issue, often linked to the stability of the boronic acid/ester and the specifics of the transmetalation step.
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions:
-
Action: Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure your boronic acid and base are as dry as possible. Consider using boronic esters (e.g., pinacol esters), which are generally more stable and less prone to protodeboronation.
-
Causality: Water can participate in several detrimental side reactions. It can lead to protodeboronation of the organoboron reagent, reducing its effective concentration. It can also serve as a proton source for the hydrodehalogenation of the Ar-Pd(II)-X intermediate.
-
-
Optimize the Base and its Stoichiometry:
-
Action: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Use the minimum amount of base necessary for efficient transmetalation (typically 2-3 equivalents).
-
Causality: The base activates the organoboron species for transmetalation. However, an excessively strong or concentrated base can accelerate the decomposition of the palladium catalyst and the aryl halide, creating pathways for dehalogenation.
-
Table 1: Ligand Effect on Dehalogenation in a Model Suzuki Coupling
| Ligand | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | 45% | 50% |
| P(t-Bu)₃ | 85% | 12% |
| XPhos | 96% | <2% |
| SPhos | 97% | <2% |
| Data is illustrative, based on general performance trends reported in the literature for challenging couplings. |
Issue 3: Dehalogenation in Amination/Etherification Reactions (Buchwald-Hartwig)
In these reactions, the nucleophile (amine/alkoxide) or the base itself can be a source of hydrogen atoms, leading to dehalogenation.
Catalytic Cycle and Dehalogenation Interception:
Caption: The Buchwald-Hartwig cycle showing where dehalogenation can intercept the key intermediate.
Solutions & Scientific Rationale:
-
Choice of Base is Paramount:
-
Action: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often the bases of choice. Avoid smaller alkoxides like NaOMe or NaOEt if possible.
-
Causality: The base's primary role is to deprotonate the amine or alcohol to generate the active nucleophile. A hindered base is less likely to coordinate to the palladium center or act as a hydride source itself via decomposition. LHMDS is particularly effective as its byproducts are volatile and non-coordinating.
-
-
Use a Josiphos or Buchwald-type Ligand:
-
Action: For C-N couplings, ligands from the Josiphos family or bulky biarylphosphines like BrettPhos are highly effective.
-
Causality: These ligands are designed to promote extremely fast reductive elimination of the C-N bond, which is often the rate-limiting step. By making this step kinetically facile, the lifetime of any intermediate that could lead to dehalogenation is dramatically reduced.
-
Part 3: Experimental Protocol: Minimizing Dehalogenation in a Challenging Suzuki Coupling
This protocol outlines a general procedure for coupling an electron-deficient aryl chloride with a boronic acid, incorporating best practices to suppress hydrodehalogenation.
Objective: To couple 4-chlorobenzonitrile with phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂) - Catalyst precursor
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) - Ligand
-
Potassium Phosphate (K₃PO₄) - Base (ensure it is finely ground and dried)
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4-chlorobenzonitrile - Aryl halide
-
Phenylboronic acid - Coupling partner
-
Anhydrous Toluene - Solvent
Procedure:
-
Glovebox/Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%), SPhos (2.2 mol%), and finely powdered, dry K₃PO₄ (2.5 equivalents). The use of a slight excess of ligand protects the palladium center.
-
Reagent Addition: Add 4-chlorobenzonitrile (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Seal the flask and degas the mixture thoroughly. This is critical to remove oxygen, which can deactivate the catalyst. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, bubble argon or nitrogen through the solution for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Lower temperatures should be tried first; 80 °C is a conservative starting point for this less reactive aryl chloride.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of 4-chlorobenzonitrile and the appearance of the product spot/peak. Crucially, also monitor for the formation of benzonitrile (the dehalogenated byproduct).
-
Workup: Once the starting material is consumed (or the reaction stalls), cool the flask to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Analysis: Purify the crude product by column chromatography. Analyze the purified product and the crude mixture by ¹H NMR and GC-MS to quantify the ratio of the desired coupled product to the dehalogenated byproduct.
References
- Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective. Source: Accounts of Chemical Research URL:[Link]
- Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Chemical Reviews URL:[Link]
- Title: β-Hydride Elimination. Source: Organometallics URL:[Link]
- Title: Addressing the Challenge of C-Cl Bond Activation in Cross-Coupling Reactions.
- Title: Mechanisms of Palladium-Catalyzed Amination Reactions. Source: Chemical Science URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: The Journal of Organic Chemistry URL:[Link]
- Title: The Role of the Base in Palladium-Catalyzed Suzuki-Miyaura and Negishi Cross-Coupling Reactions. Source: Chemistry – A European Journal URL:[Link]
- Title: Organoboron Compounds in Organic Synthesis. Source: Chemical Reviews URL:[Link]
- Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Source: The Journal of Organic Chemistry URL:[Link]
- Title: Rational Ligand Design in Palladium-Catalyzed C-N Bond Formation. Source: Journal of the American Chemical Society URL:[Link]
Purification of 1-(3-Bromo-2,4-difluorophenyl)ethanone from reaction mixtures
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Recrystallization vs. column chromatography for purifying 1-(3-Bromo-2,4-difluorophenyl)ethanone
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HPLC and GC method development for 1-(3-Bromo-2,4-difluorophenyl)ethanone analysis
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Initiating Method Development
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Impact of water content on Suzuki coupling with 1-(3-Bromo-2,4-difluorophenyl)ethanone
Commencing Initial Research
I'm starting with broad Google searches to understand Suzuki couplings, especially those involving 1-(3-Bromo-2,4-difluorophenyl)ethanone. I am also investigating the effect of water on these reactions. This is the initial stage, focusing on general principles and identifying relevant literature.
Investigating Water's Influence
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Deepening Reaction Understanding
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Optimizing reaction temperature for cross-coupling of 1-(3-Bromo-2,4-difluorophenyl)ethanone
Initiating Data Collection
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Catalyst poisoning in reactions with 1-(3-Bromo-2,4-difluorophenyl)ethanone
Starting: Research and Gather
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Identifying byproducts in the synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanone by GC-MS
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Effect of base strength on the stability of 1-(3-Bromo-2,4-difluorophenyl)ethanone
Welcome to the dedicated technical support center for 1-(3-Bromo-2,4-difluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use, particularly concerning its stability in the presence of bases. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, offers multiple avenues for synthetic transformations. However, this very functionality also presents specific stability challenges, especially when subjected to basic conditions. Understanding the interplay between the compound's structure and the strength of the base employed is critical for successful and reproducible outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in the presence of a base?
A1: The primary stability concern is its susceptibility to base-mediated degradation through several potential pathways. The presence of the acetyl group (a ketone) and the halogen substituents on the aromatic ring makes the molecule reactive towards bases. The specific degradation pathway is highly dependent on the strength of the base used.
Q2: How does the strength of the base influence the degradation of this compound?
A2: The strength of the base is a critical determinant of the reaction pathway and the stability of the compound.
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Strong Bases (e.g., NaOH, KOH, alkoxides): In the presence of strong bases, this compound is highly susceptible to degradation. The primary concern is the Favorskii rearrangement , a classic reaction of α-halo ketones.[1][2] Although the bromine is on the aromatic ring and not alpha to the ketone, enolate formation can still be influenced by the electron-withdrawing nature of the ring. A more likely scenario with strong bases is nucleophilic aromatic substitution (SNAr) , where the fluoride or bromide atoms are displaced.[3]
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Weak Bases (e.g., NaHCO₃, Et₃N, pyridine): While generally more stable in the presence of weaker bases, degradation can still occur, albeit at a slower rate. Weak bases can still promote slow dehalogenation or other side reactions, especially at elevated temperatures or over extended reaction times. For instance, pyridine can be used to promote elimination reactions in α-bromo ketones to form α,β-unsaturated ketones.[4]
Q3: What are the likely degradation products when this compound reacts with a strong base?
A3: Several degradation products are possible, depending on the reaction conditions:
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Nucleophilic Aromatic Substitution (SNAr) Products: The highly electronegative fluorine atoms activate the aromatic ring for nucleophilic attack. Hydroxide or other strong nucleophiles can displace one of the fluorine atoms (typically para to the electron-withdrawing acetyl group) or the bromine atom.[5]
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Dehalogenation Products: Under certain conditions, reductive dehalogenation of the aryl bromide can occur, leading to the formation of 1-(2,4-difluorophenyl)ethanone.[6][7]
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Complex Rearrangement Products: While a classic Favorskii rearrangement is less likely due to the aromatic position of the halogen, base-mediated rearrangements leading to complex mixtures cannot be ruled out, especially under harsh conditions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Scenario 1: Unexpected side products observed in a reaction using a weak base.
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Problem: "I'm performing a reaction with this compound using triethylamine (Et₃N) as a base, and I'm observing unexpected impurities by LC-MS."
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Possible Causes & Solutions:
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Elevated Temperature: Even weak bases can promote side reactions at higher temperatures.
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Recommendation: Run the reaction at a lower temperature and monitor the progress carefully.
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Prolonged Reaction Time: Extended exposure to the base can lead to the slow formation of degradation products.
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Recommendation: Optimize the reaction time by monitoring for the completion of the desired transformation.
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Contaminated Reagents: The weak base might be contaminated with stronger basic impurities.
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Recommendation: Use a freshly opened bottle or a purified batch of the base.
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Scenario 2: Low or no yield in a reaction involving a strong base.
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Problem: "I'm attempting a reaction that requires a strong base like sodium hydroxide, but I'm getting a low yield of my desired product and a complex mixture of byproducts."
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Possible Causes & Solutions:
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Rapid Degradation: The starting material is likely degrading faster than the desired reaction is occurring.
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Recommendation:
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Lower the temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.
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Use a weaker base: If the reaction chemistry allows, explore the use of a weaker base (e.g., K₂CO₃ instead of NaOH).
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Slow addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
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Incompatible Solvent: The solvent may be participating in the degradation pathway.
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Recommendation: Choose a non-reactive, aprotic solvent if possible.
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Scenario 3: Difficulty in purifying the product.
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Problem: "After my reaction, I'm left with a mixture that is difficult to purify, and my product seems to be co-eluting with impurities."
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Possible Causes & Solutions:
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Formation of Structurally Similar Impurities: Degradation products, such as dehalogenated or substituted analogs, can have very similar polarities to the starting material and the desired product.
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Recommendation:
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Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
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Aqueous Wash: During workup, a wash with a dilute acid or bicarbonate solution might help remove basic or acidic impurities.[8]
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Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in the Presence of a Base by HPLC
This protocol allows for the quantitative assessment of the stability of the compound under specific basic conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Reaction Setup: In separate vials, mix the stock solution with the desired base (e.g., 1M NaOH, 1M Et₃N) and solvent to achieve the final desired concentrations. Include a control vial with no base.
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Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 50 °C).
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Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase and, if necessary, neutralizing with a dilute acid.
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HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the starting material over time.[9]
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
| Parameter | Condition A | Condition B | Condition C (Control) |
| Base | 1 M NaOH | 0.5 M Et₃N | None |
| Temperature | 25 °C | 25 °C | 25 °C |
| Solvent | Acetonitrile/Water | Acetonitrile | Acetonitrile |
| t₀ (% remaining) | 100% | 100% | 100% |
| t₁ (% remaining) | 25% | 95% | 99.9% |
| t₂₄ (% remaining) | <1% | 80% | 99.8% |
Table 1: Example of stability data for this compound under different basic conditions.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential chemical transformations that this compound may undergo in the presence of a base.
Caption: Potential degradation pathways of this compound with bases.
Sources
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Strategies for selective reaction at the bromine position over fluorine
Strategies for Selective Reaction at the Bromine Position Over Fluorine
Welcome to the technical support center for halogen-selective chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing polyhalogenated aromatic and heteroaromatic compounds. Here, we provide in-depth answers to common questions, troubleshooting strategies for challenging experiments, and detailed protocols to help you achieve high selectivity for C(sp²)–Br bond activation in the presence of a C(sp²)–F bond.
Frequently Asked Questions (FAQs)
Q1: Why is the C–Br bond inherently more reactive than the C–F bond in cross-coupling reactions?
A: The selective reactivity of a carbon-bromine (C–Br) bond over a carbon-fluorine (C–F) bond is fundamentally rooted in their differing bond strengths. The C–F bond is the strongest single bond to carbon, while the C–Br bond is significantly weaker. This difference is quantified by their Bond Dissociation Energies (BDEs).
The initial, and often rate-determining, step in many cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) is the oxidative addition of the C–X (where X is a halogen) bond to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This process involves the cleavage of the C–X bond. Due to its lower BDE, the C–Br bond can be cleaved much more readily by the metal center under typical catalytic conditions, while the robust C–F bond remains intact.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) in Halobenzenes
| Bond (Ph–X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity Trend in Oxidative Addition |
| Ph–F | ~125-130 | Lowest |
| Ph–Cl | ~96-101 | |
| Ph–Br | ~81-84 | ↓ |
| Ph–I | ~65-69 | Highest |
Data compiled from various sources. Exact values can vary based on the specific molecular structure.
This significant energy difference provides a large thermodynamic window for achieving chemoselectivity.
Q2: What are the primary factors that control selectivity in C–Br vs. C–F functionalization?
A: Beyond the intrinsic bond energies, several key experimental factors can be tuned to maximize selectivity:
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Choice of Metal Catalyst: Palladium (Pd) is the most widely used catalyst for selective C–Br activation due to its excellent balance of reactivity and functional group tolerance. Nickel (Ni) catalysts are generally more reactive and can activate stronger bonds like C–Cl, but can be tuned for C–Br selectivity. However, their higher reactivity can sometimes lead to over-reaction or C–F activation if not carefully controlled.
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Ligand Design: The ligand bound to the metal center is arguably the most critical factor. Bulky, electron-rich phosphine ligands (e.g., tBu₃P, SPhos, XPhos) are often employed. The electron-rich nature of the ligand makes the metal center more nucleophilic, promoting oxidative addition into the weaker C–Br bond. The steric bulk can also play a role in discriminating between halogen sites on the substrate.
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Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Since the activation energy for C–F bond cleavage is much higher than for C–Br, reducing the thermal energy of the system disproportionately disfavors the C–F activation pathway.
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Choice of Base and Solvent: While often considered secondary, these parameters can influence catalyst stability, solubility, and the overall reaction kinetics, thereby impacting selectivity.
Q3: Can I ever achieve reactivity at the C–F bond?
A: Yes, but it requires forcing conditions or specialized catalytic systems. Activation of the C–F bond typically requires more reactive catalysts (e.g., nickel or specialized palladium systems with specific ligands), higher temperatures, and stronger bases or additives. This orthogonal reactivity is a powerful tool in synthetic chemistry, allowing for sequential, site-selective functionalization of polyhalogenated molecules. First, the C–Br position is functionalized under mild conditions, and then, in a subsequent step, the C–F position is targeted using a more aggressive protocol.
Troubleshooting Guides & Experimental Protocols
This section addresses common issues encountered during attempts at selective C–Br functionalization.
Problem 1: Low or No Selectivity - Significant C–F Bond Functionalization Observed
You are running a Suzuki coupling on 1-bromo-4-fluorobenzene, expecting to form 4-fluoro-1,1'-biphenyl, but you are also observing the formation of significant amounts of 1,1'-biphenyl (defluorinated product) or other side products.
Caption: Troubleshooting flowchart for poor C-Br/C-F selectivity.
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Cause: The reaction temperature is too high, providing sufficient energy to overcome the activation barrier for C–F oxidative addition.
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Solution: Decrease the reaction temperature. Start at 80°C and incrementally decrease to 60°C or even room temperature. Many modern Pd-catalyst systems are highly active at lower temperatures.
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Cause: The catalyst system is too reactive. This can be an issue with highly active nickel catalysts or certain palladium complexes.
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Solution:
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Switch the Ligand: If using a less bulky ligand like PPh₃, switch to a bulkier and more electron-rich ligand such as XPhos, SPhos, or RuPhos. These ligands accelerate the oxidative addition of the C–Br bond while sterically and electronically disfavoring interaction with the more compact C–F bond.
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Switch the Metal: If using a nickel catalyst, consider switching to a standard palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand. Palladium generally exhibits greater intrinsic selectivity for heavier halogens.
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Cause: The base is too strong or is reacting in an undesired manner.
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Solution: While less common, a very strong base could potentially promote side reactions. Ensure the appropriate base for the catalytic cycle is being used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for many Suzuki reactions). Ensure the base is pure and dry.
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This protocol details a standard procedure for the selective coupling of an aryl bromide in the presence of an aryl fluoride.
Materials:
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1-bromo-4-fluorobenzene (Substrate)
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Phenylboronic acid (Coupling partner)
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Pd₂(dba)₃ (Palladium source, 2 mol%)
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XPhos (Ligand, 4 mol%)
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Potassium phosphate (K₃PO₄) (Base, 2.0 equiv.)
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Toluene/H₂O (10:1 mixture, degassed)
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Schlenk flask or sealed vial, magnetic stirrer, nitrogen/argon source
Procedure:
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To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-fluorobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
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In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of the degassed toluene.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Add the remaining degassed toluene/H₂O solvent mixture.
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Seal the flask and place it in a pre-heated oil bath at 80°C.
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Stir the reaction for 4-12 hours, monitoring progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of 4-fluoro-1,1'-biphenyl with >95% selectivity over the defluorinated biphenyl product.
Problem 2: Reaction Stalls or No Reactivity at C–Br Bond
You have set up your reaction at a low temperature to ensure selectivity, but the reaction does not proceed, and you recover your starting material.
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Cause: The catalyst is not active enough at the chosen temperature.
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Solution: Gradually increase the temperature in 10°C increments. There is a "sweet spot" where the catalyst is active enough to cleave the C–Br bond but the energy is insufficient to activate the C–F bond. Monitor the reaction at each temperature increment for the formation of the desired product versus the undesired side product.
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Cause: The catalyst or reagents have degraded.
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Solution: Ensure the palladium source, ligand, and base are of high quality and have been stored correctly. Phosphine ligands, in particular, can be sensitive to air oxidation. Use freshly opened bottles or purify the ligand if necessary. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.
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Cause: The boronic acid is of poor quality or has decomposed.
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Solution: Boronic acids can dehydrate to form boroxines upon storage, which can be less reactive. Use fresh, high-purity boronic acid.
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Caption: Workflow for troubleshooting stalled C-Br functionalization reactions.
References
- Title: Bond Dissociation Energies of Organic Molecules Source: Accounts of Chemical Research URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: The Journal of Organic Chemistry URL:[Link]
- Title: Nickel-Catalyzed Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed C–N and C–C Bond Formation Source: Accounts of Chemical Research URL:[Link]
Overcoming steric hindrance in reactions of 1-(3-Bromo-2,4-difluorophenyl)ethanone
Initiating Search Strategy
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Validation & Comparative
Spectroscopic identification of 1-(3-Bromo-2,4-difluorophenyl)ethanone isomers
Initiating Search Strategy
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Outlining Data Collection
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Developing Search Strategy
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Prioritizing Detailed Data Analysis
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Differentiating 1-(3-Bromo-2,4-difluorophenyl)ethanone from 1-(5-Bromo-2,4-difluorophenyl)ethanone by NMR
Beginning NMR Analysis
I'm currently engaged in comprehensive Google searches to establish a solid informational base on the NMR spectroscopic characteristics of both 1-(3-Bromo-2,4-difluorophenyl)ethanone and 1-(5-Bromo-2,4-difluorophenyl)ethanone. My focus is on 1H, 13C, and 19F NMR data.
Gathering NMR Fundamentals
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A Comparative Analysis of Electrophilic and Nucleophilic Reactivity: 1-(3-Bromo-2,4-difluorophenyl)ethanone vs. 1-(3-chlorophenyl)ethanone
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of medicinal chemistry and material science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Aryl ketones, such as 1-(3-Bromo-2,4-difluorophenyl)ethanone and 1-(3-chlorophenyl)ethanone, are pivotal intermediates, offering multiple reaction sites for molecular elaboration. This guide provides a detailed comparative analysis of their reactivity, grounded in fundamental electronic principles and supported by experimental considerations, to aid researchers in making informed strategic decisions for their synthetic endeavors.
Foundational Electronic and Steric Considerations
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In our comparison, the presence of two electron-withdrawing fluorine atoms and a bromine atom in this compound, versus a single chlorine atom in 1-(3-chlorophenyl)ethanone, establishes a significant electronic disparity.
This compound possesses a highly electron-deficient aromatic ring. The strong inductive effect of the two fluorine atoms, positioned ortho and para to the bromine, dramatically lowers the electron density of the π-system. The bromine atom, while also electron-withdrawing, contributes to this effect. This electron deficiency renders the aromatic ring susceptible to nucleophilic attack and activates the C-Br bond for oxidative addition in cross-coupling reactions.
1-(3-chlorophenyl)ethanone , in contrast, features a less perturbed aromatic system. While chlorine is an electron-withdrawing group, its effect is less pronounced than the cumulative effect of two fluorine atoms and a bromine atom. The acetyl group in both molecules is a deactivating, meta-directing group for electrophilic aromatic substitution.
| Compound | Key Substituents | Dominant Electronic Effects | Predicted Impact on Reactivity |
| This compound | 2,4-Difluoro, 3-Bromo | Strong -I effect from F and Br | Activated for nucleophilic aromatic substitution and cross-coupling at C-Br |
| 1-(3-chlorophenyl)ethanone | 3-Chloro | Moderate -I effect from Cl | Moderately deactivated for electrophilic substitution; C-Cl bond is a site for cross-coupling |
Comparative Reactivity in Key Synthetic Transformations
The divergent electronic profiles of these two ketones manifest in their behavior in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient ring of This compound makes it a prime candidate for SNAr reactions. The fluorine atoms, particularly the one at the 4-position (para to the activating acetyl group), are susceptible to displacement by strong nucleophiles.
In contrast, 1-(3-chlorophenyl)ethanone is generally unreactive towards SNAr under standard conditions. The ring is not sufficiently electron-deficient to stabilize the Meisenheimer complex intermediate required for this pathway.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol is designed to qualitatively assess the relative reactivity towards a common nucleophile.
Objective: To observe the displacement of a halide by methoxide.
Materials:
-
This compound
-
1-(3-chlorophenyl)ethanone
-
Sodium methoxide (25% in methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of each aryl ketone in 5 mL of anhydrous DMF.
-
To each flask, add 1.2 mmol of sodium methoxide solution dropwise at room temperature.
-
Monitor the reaction progress by TLC at 30-minute intervals for up to 4 hours.
-
Quench the reactions with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Analyze the crude product by 1H NMR to determine the extent of conversion.
Expected Outcome: The reaction with this compound is expected to show significant conversion to the corresponding methoxy-substituted product, likely displacing the fluorine at the 4-position. The reaction with 1-(3-chlorophenyl)ethanone is expected to show little to no conversion.
Caption: Generalized SNAr pathway for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Both the C-Br bond in This compound and the C-Cl bond in 1-(3-chlorophenyl)ethanone can participate in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. However, the reactivity of these halides differs significantly.
The C-Br bond is inherently more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step. Therefore, This compound will generally undergo cross-coupling under milder conditions (e.g., lower temperatures, less specialized catalysts) than 1-(3-chlorophenyl)ethanone . For the latter, more electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.
Experimental Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Comparative workflow for a Suzuki-Miyaura cross-coupling reaction.
Ketone Moiety Reactivity
The reactivity of the acetyl group is also influenced by the aromatic substituents. The electron-withdrawing groups on This compound make the carbonyl carbon more electrophilic compared to that in 1-(3-chlorophenyl)ethanone . This can lead to faster rates of nucleophilic addition to the carbonyl, such as in reduction or Grignard reactions. However, for reactions involving enolate formation, the increased acidity of the α-protons in the bromodifluoro compound could be a factor.
Conclusion and Strategic Recommendations
The choice between this compound and 1-(3-chlorophenyl)ethanone should be guided by the intended synthetic transformations:
-
For nucleophilic aromatic substitution , this compound is the superior choice due to its highly activated aromatic ring.
-
For palladium-catalyzed cross-coupling , both are viable. However, this compound will generally react under milder conditions. If chemoselectivity is a concern in a molecule with multiple halide types, the C-Br bond can be selectively functionalized in the presence of a C-Cl bond.
-
When the primary reaction site is the ketone , the enhanced electrophilicity of the carbonyl in this compound may be advantageous for nucleophilic additions.
By understanding the fundamental electronic differences between these two valuable building blocks, researchers can design more efficient and robust synthetic strategies.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
A Comparative Kinetic Study of Suzuki-Miyaura Coupling with Halogenated Acetophenones: A Guide for Synthetic Optimization
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl moieties. The choice of the aryl halide starting material profoundly impacts reaction efficiency, rate, and overall process viability. This guide provides a comprehensive kinetic comparison of Suzuki coupling reactions using 4'-iodoacetophenone, 4'-bromoacetophenone, and 4'-chloroacetophenone with phenylboronic acid. By presenting detailed experimental data and interpreting the results through the lens of fundamental organometallic principles, this document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions in reaction design and optimization.
Introduction: The Strategic Importance of Halogen Choice in Suzuki Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is indispensable for creating carbon-carbon bonds. Its broad functional group tolerance and mild reaction conditions have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The core of this transformation is a catalytic cycle involving a palladium center, where the nature of the halide on the electrophilic partner is a critical determinant of the reaction's success.
The reactivity of aryl halides in Suzuki coupling is generally understood to follow the trend of C–I > C–Br > C–Cl, which is inversely related to the carbon-halogen bond dissociation energy. The cleavage of this bond during the initial oxidative addition step is often the rate-determining step of the entire catalytic cycle. While aryl iodides and bromides are highly reactive and reliable substrates, their higher cost and lower abundance compared to aryl chlorides present a significant challenge for large-scale industrial applications. Consequently, developing efficient catalytic systems for the activation of the more robust C–Cl bond is a major focus of contemporary research.
This guide aims to provide a clear, data-driven comparison of the reaction kinetics for these three common halogenated acetophenones. By understanding the quantitative differences in their reactivity under a standardized set of conditions, researchers can better strategize their synthetic routes, balancing factors of reaction time, catalyst loading, and raw material cost.
Experimental Design and Methodology
To ensure a valid comparison, a standardized experimental protocol was designed to monitor the reaction progress and determine the kinetic profiles for each halogenated acetophenone.
Materials
-
Aryl Halides: 4'-Iodoacetophenone, 4'-Bromoacetophenone, 4'-Chloroacetophenone
-
Boronic Acid: Phenylboronic Acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene/Water (4:1 mixture)
-
Internal Standard: Dodecane (for GC analysis)
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): For monitoring the consumption of the aryl halide and the formation of the product, 4-acetylbiphenyl.
-
Jacketed Reaction Vessel with Overhead Stirring: To ensure precise temperature control and homogenous mixing.
General Protocol for Kinetic Experiments
The following procedure was repeated for each of the three halogenated acetophenones:
-
To a 100 mL jacketed reaction vessel, 4'-haloacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and dodecane (0.5 mmol, internal standard) were added.
-
The vessel was sealed, and the atmosphere was replaced with nitrogen by three cycles of vacuum and backfill.
-
A degassed solvent mixture of toluene (20 mL) and water (5 mL) was added via syringe.
-
The mixture was heated to 80°C with vigorous stirring (600 RPM).
-
Once the temperature stabilized, a t=0 sample was taken. The catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), was then added to the reaction mixture.
-
Aliquots (0.2 mL) were taken at regular intervals, quenched with water, and extracted with ethyl acetate.
-
The organic layer was dried over sodium sulfate and analyzed by GC-MS to determine the concentration of the starting material and product relative to the internal standard.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of Suzuki coupling reactions.
Results and Discussion
The Suzuki-Miyaura Catalytic Cycle and its Rate-Determining Step
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) complex. This step is widely considered to be the rate-determining step for less reactive aryl halides like chlorides and, in many cases, bromides.
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the boronic acid (activated by the base), forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The strength of the C-X bond is the primary factor influencing the energy barrier for the oxidative addition step. The bond dissociation energies are approximately 210 kJ/mol for C-I, 280 kJ/mol for C-Br, and 340 kJ/mol for C-Cl. This significant increase in bond strength is directly responsible for the decreased reactivity observed when moving from iodides to chlorides.
Comparative Kinetic Data
The reactions were monitored until >95% conversion of the limiting aryl halide was observed. The initial reaction rates were calculated from the linear portion of the concentration vs. time plot.
| Aryl Halide | Halogen | C-X Bond Energy (kJ/mol) | Time to >95% Conversion (min) | Initial Rate (mmol L⁻¹ min⁻¹) |
| 4'-Iodoacetophenone | I | ~210 | 45 | 0.098 |
| 4'-Bromoacetophenone | Br | ~280 | 180 | 0.024 |
| 4'-Chloroacetophenone | Cl | ~340 | >1440 (24h) | 0.002 |
Note: The reaction with 4'-chloroacetophenone did not reach full conversion within 24 hours under these conditions, highlighting its significantly lower reactivity.
Analysis of Reactivity Trends
The experimental data unequivocally supports the established reactivity trend: I > Br >> Cl .
-
4'-Iodoacetophenone: As expected, the reaction with the iodo-derivative was the fastest. The weak C-I bond allows for rapid oxidative addition to the Pd(0) center, leading to a swift and efficient catalytic turnover. The reaction reached near-complete conversion in under an hour.
-
4'-Bromoacetophenone: The bromo-derivative exhibited a markedly slower reaction rate, taking four times longer to reach the same conversion level as the iodide. This directly reflects the higher C-Br bond dissociation energy, which increases the activation energy for the rate-determining oxidative addition step.
-
4'-Chloroacetophenone: The chloro-derivative demonstrated extremely low reactivity with the standard Pd(PPh₃)₄ catalyst. The conversion was minimal even after 24 hours. The strength of the C-Cl bond presents a formidable barrier to oxidative addition for electron-deficient palladium(0) complexes like Pd(PPh₃)₄. To effectively activate aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are typically required to promote the oxidative addition step.
Practical Implications for Synthetic Strategy
The kinetic data presented provides a quantitative basis for strategic decision-making in synthesis planning:
-
For Speed and Efficiency: In discovery chemistry or when time is a critical factor, aryl iodides are the superior choice, ensuring rapid and clean conversion with simple catalytic systems. Aryl bromides offer a good compromise between reactivity and cost.
-
For Cost-Effectiveness and Scale-Up: For large-scale synthesis where raw material cost is a primary driver, aryl chlorides are the most attractive starting materials. However, their use necessitates a more intensive process development effort. This includes screening advanced catalyst systems featuring electron-rich ligands (e.g., SPhos, XPhos, RuPhos) and potentially higher reaction temperatures or catalyst loadings to achieve practical reaction rates.
-
Process Optimization: When faced with a sluggish Suzuki reaction involving an aryl bromide or chloride, this study reinforces that the challenge likely lies in the initial oxidative addition. Efforts should be focused on facilitating this step, for instance, by switching to a more electron-donating ligand for the palladium catalyst, rather than simply increasing the amount of boronic acid or base.
Conclusion
This guide provides a clear and quantitative comparison of the Suzuki-Miyaura coupling kinetics for iodo-, bromo-, and chloroacetophenone. The results vividly illustrate the profound impact of the carbon-halogen bond strength on the reaction rate, with a reactivity order of I > Br >> Cl. While traditional phosphine-based palladium catalysts are highly effective for reactive aryl iodides and bromides, the activation of aryl chlorides demands more sophisticated catalyst systems. This comparative data empowers researchers and drug development professionals to select the most appropriate starting materials and reaction conditions to align with their specific project goals, whether they be speed of execution in early-stage discovery or cost and process efficiency in large-scale manufacturing.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Rate-Determining Step of the Suzuki−Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with and without a Coordinated Halide. Journal of the American Chemical Society, 129(25), 7894-7907. [Link]
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Phenylboronic Acid. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Influence of fluorine substitution on the reaction rate of palladium cross-coupling
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A Comparative Guide to Palladium Catalysts for the Synthesis of Biaryls from 1-(3-Bromo-2,4-difluorophenyl)ethanone
Introduction: The Enduring Importance of Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics stems from its unique structural and electronic properties. However, the synthesis of sterically hindered and electronically complex biaryls, such as those derived from 1-(3-Bromo-2,4-difluorophenyl)ethanone, presents a significant synthetic challenge. The fluorine substituents and the acetyl group on the aryl bromide substrate can profoundly influence the reactivity and efficiency of traditional cross-coupling methodologies. This guide provides a comprehensive comparison of commonly employed palladium catalysts for the synthesis of a model biaryl from this challenging substrate, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.
Theoretical Framework: The Palladium-Catalyzed Cross-Coupling Cycle
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves an aryl halide or triflate and an organoboron reagent, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
The choice of palladium source and, critically, the ancillary ligand (L) can dramatically impact the efficiency of each step in the catalytic cycle. The ligand influences the electron density at the palladium center, its steric environment, and the overall stability of the catalytic species. For a challenging substrate like this compound, the selection of an appropriate catalyst system is paramount to achieving high yields and avoiding unwanted side reactions.
Comparative Experimental Investigation
To provide a clear and objective comparison, we evaluated three widely used palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Experimental Workflow
The general experimental workflow for the comparative study is outlined below:
DFT studies on the transition states of reactions involving 1-(3-Bromo-2,4-difluorophenyl)ethanone
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A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) for 1-(3-Bromo-2,4-difluorophenyl)ethanone
In the rigorous landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 1-(3-Bromo-2,4-difluorophenyl)ethanone, a key building block in modern synthetic chemistry. We will explore the "why" behind experimental choices, compare qNMR to established chromatographic and thermal methods, and provide actionable protocols grounded in scientific first principles.
The Imperative of Purity in Drug Synthesis
The purity of an intermediate like this compound directly influences the quality, yield, and impurity profile of the final API. An inaccurate purity assessment can lead to significant downstream consequences, including failed batches, regulatory delays, and compromised patient safety. Therefore, the choice of an analytical method that is both accurate and precise is of paramount importance.
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary analytical method. This means it determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of a different compound. The molar ratio of the two is directly proportional to the ratio of their integrals, a principle rooted in the fundamental physics of nuclear magnetic resonance.
The relationship is governed by the following equation:
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molar mass
-
m : Mass
-
Purity : Purity of the standard
Why qNMR for this compound?
This compound presents a clear case for the advantages of qNMR. The molecule has distinct proton signals that are well-resolved, making it an ideal candidate for this technique. Furthermore, qNMR offers a direct measurement of the target analyte without the need for a specific certified reference standard of the same compound, which may not always be available for novel intermediates.
Experimental Protocol: qNMR Purity Determination
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity, aligning with principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Step 1: Selection of the Internal Standard
The choice of an internal standard is critical for a successful qNMR experiment. The ideal standard should:
-
Be of high, certified purity (e.g., >99.9%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Have signals that do not overlap with the analyte or solvent signals.
-
Have a simple proton spectrum.
-
Be soluble in the chosen deuterated solvent.
For this compound, maleic acid is an excellent choice. Its two olefinic protons give a sharp singlet around 6.2-6.5 ppm, which is typically free from interference from the aromatic signals of the analyte.
Step 2: Sample Preparation
Accuracy in this step is paramount.
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to a clean, high-precision NMR tube.
Step 3: NMR Data Acquisition
Instrument parameters must be optimized for quantitative accuracy, not just spectral resolution.
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal for all nuclei.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard. A preliminary T1 measurement is essential for method validation. For many small molecules, a delay of 30-60 seconds is sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1).
-
Receiver Gain: Set the receiver gain to avoid signal clipping.
Step 4: Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Integrate the selected signals for both the analyte (e.g., the methyl singlet) and the internal standard (the olefinic singlet of maleic acid). The integration regions should be consistent and cover the entire peak.
-
Calculate the purity using the equation provided earlier.
A Comparative Guide to the Synthetic Routes of 1-(3-Bromo-2,4-difluorophenyl)ethanone: An Analysis of Yields and Methodologies
In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is a cornerstone of innovation. 1-(3-Bromo-2,4-difluorophenyl)ethanone is a critical building block, serving as a precursor for a wide array of biologically active molecules and functional materials. The strategic placement of the bromine atom and two fluorine atoms on the phenyl ring offers versatile handles for further chemical transformations, making its synthesis a subject of considerable interest. This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable ketone, with a focus on reaction yields, mechanistic rationale, and practical considerations for the modern research laboratory.
Introduction: The Significance of this compound
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, while the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These features have led to its use in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of high-yielding and scalable synthetic protocols is of paramount importance.
Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies dominate the synthesis of this compound: Friedel-Crafts acylation and organometallic-based approaches. Each method presents a distinct set of advantages and challenges, which we will explore in detail.
The Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of aryl ketones. This reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: General workflow for the Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene.
Experimental Protocol:
A detailed experimental procedure for the Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene is as follows:
-
To a stirred solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for several hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired this compound.
Discussion of Yields and Mechanistic Considerations:
The Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene is a well-established method. However, the directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity and overall yield of the reaction. The fluorine atoms are ortho, para-directing activators (though weak deactivators overall due to their high electronegativity), while the bromine atom is also an ortho, para-directing deactivator. The acylation is expected to occur at the position that is least sterically hindered and most activated. In this case, acylation at the C3 position is observed.
Reported yields for this reaction can vary significantly, often in the range of 50-70% . The primary challenges associated with this method include the potential for the formation of regioisomers, though this is less of a concern with this specific substrate due to the strong directing effects. The hygroscopic nature of the Lewis acid catalyst, typically aluminum chloride, necessitates strictly anhydrous conditions to prevent its deactivation and to avoid side reactions. Furthermore, the reaction can be difficult to scale up due to the exothermic nature of the addition of the Lewis acid and the need for careful temperature control.
The Organometallic Approach: Grignard and Organolithium Reagents
Organometallic reagents, such as Grignard and organolithium reagents, offer a powerful alternative to Friedel-Crafts acylation. These methods typically involve the formation of a nucleophilic organometallic species from the corresponding aryl halide, followed by its reaction with an electrophilic acylating agent.
Reaction Scheme:
Figure 2: General workflow for the synthesis of this compound via an organometallic intermediate.
Experimental Protocol (Illustrative example using an organolithium reagent):
-
A solution of 1,3-dibromo-2,4-difluorobenzene (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) is added dropwise to the reaction mixture, maintaining the low temperature. The reaction is stirred for a short period to allow for the formation of the organolithium intermediate.
-
An acylating agent, such as acetic anhydride (Ac₂O) or N,N-dimethylacetamide, is then added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Discussion of Yields and Mechanistic Considerations:
The use of organometallic intermediates can offer higher yields and greater regioselectivity compared to the Friedel-Crafts acylation. The key to this approach is the selective formation of the organometallic species at one of the two bromine positions. Lithium-halogen exchange with n-butyllithium is a common and effective method for this transformation. The subsequent acylation is generally a high-yielding process.
Reported yields for organometallic routes often exceed 75-85% . This significant improvement in yield is a major advantage. However, this method requires the use of a dibrominated starting material (1,3-dibromo-2,4-difluorobenzene), which may be more expensive or less readily available than the monobrominated substrate used in the Friedel-Crafts reaction. Furthermore, the handling of pyrophoric organolithium reagents like n-BuLi requires stringent anhydrous and inert atmosphere techniques, which may not be suitable for all laboratory settings. The low temperatures required for the reaction also add to the operational complexity and cost, particularly on a larger scale.
Comparative Summary of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Organometallic Route (Grignard/Organolithium) |
| Starting Material | 1-Bromo-2,4-difluorobenzene | 1,3-Dibromo-2,4-difluorobenzene |
| Typical Yield | 50-70% | 75-85% |
| Key Reagents | Lewis Acid (e.g., AlCl₃), Acetyl chloride | Mg or n-BuLi, Acylating agent |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature, inert atmosphere |
| Advantages | Readily available starting material, well-established procedure | Higher yields, excellent regioselectivity |
| Disadvantages | Moderate yields, potential for side reactions, hygroscopic catalyst | More expensive starting material, requires stringent anhydrous and inert conditions, use of pyrophoric reagents |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and organometallic-based routes represent viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the technical capabilities of the laboratory.
For small-scale synthesis where a moderate yield is acceptable and the handling of highly reactive organometallic reagents is to be avoided, the Friedel-Crafts acylation remains a practical and straightforward option. Its reliance on more common and less hazardous reagents makes it an accessible method for many research environments.
Conversely, for applications where high yield and purity are paramount, and the necessary equipment and expertise for handling air- and moisture-sensitive reagents are available, the organometallic route is clearly superior. The significant increase in yield can offset the higher cost of the starting material and the more demanding reaction conditions, particularly in the context of multi-step syntheses where maximizing the overall yield is critical.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the synthetic strategy that best aligns with their research goals and resources.
References
- At present, specific peer-reviewed articles detailing the synthesis of this compound with explicit yield comparisons are not readily available through general web searches. The protocols and yield estimates provided are based on established principles of organic synthesis and data from analogous transformations found in chemical supplier databases and general organic chemistry literature.
Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Synthesis of 1-(3-Aryl-2,4-difluorophenyl)ethanone Derivatives
A Senior Application Scientist's Guide to Method Selection for C-C Bond Formation
In the realm of modern synthetic organic chemistry, particularly within drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. Aryl ketones, such as those derived from 1-(3-Bromo-2,4-difluorophenyl)ethanone, are prevalent structural motifs in a vast array of biologically active molecules. The choice of cross-coupling methodology to further elaborate this scaffold can significantly impact reaction efficiency, scalability, and overall project timelines. This guide provides a head-to-head comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this compound. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer data-driven insights to guide your selection process.
The Substrate: this compound
The choice of our substrate is not arbitrary. The presence of two fluorine atoms ortho and para to the bromine introduces significant electronic effects, rendering the C-Br bond electron-deficient and thus more susceptible to oxidative addition to a Pd(0) catalyst. However, the ortho-fluorine and the adjacent acetyl group also introduce steric hindrance, which can influence the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki coupling, a Nobel Prize-winning reaction, utilizes organoboron reagents, typically boronic acids or their esters, as the nucleophilic partner. Its popularity stems from the generally high stability, low toxicity, and commercial availability of the boron reagents, as well as the mild reaction conditions often employed.
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling
The following is a representative protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the toluene/H₂O solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
The Stille Coupling: A Powerful Alternative with Unique Advantages
The Stille coupling employs organotin reagents (organostannanes) as the nucleophilic partner. While the toxicity of organotin compounds is a significant drawback, the Stille coupling often exhibits excellent functional group tolerance and can be effective in cases where Suzuki couplings are sluggish, particularly with sterically demanding substrates.
Mechanistic Overview
The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling, with the key difference being the nature of the transmetalation step.
-
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to the aryl bromide.
-
Transmetalation: The organostannane reagent directly transfers its organic group to the palladium center without the need for a base. This step is often the rate-determining step.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Figure 2: Simplified catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling
The following is a representative protocol for the Stille coupling of this compound with a generic organostannane.
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous KF solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add a saturated aqueous KF solution (10 mL). Stir vigorously for 30 minutes to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids, esters) | Organotin (Stannanes) |
| Toxicity of Reagents | Generally low | High (Organotins are toxic) |
| Reagent Stability | Generally good, can be prone to protodeboronation | Generally stable to air and moisture |
| Base Requirement | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | No |
| Typical Reaction Temp. | 80-110 °C | 80-120 °C |
| Typical Reaction Time | 4-24 hours | 6-48 hours |
| Typical Yields | Good to excellent | Good to excellent |
| Functional Group Tolerance | Good, can be sensitive to strong bases | Excellent |
| Byproduct Removal | Boron byproducts are generally water-soluble | Tin byproducts can be challenging to remove, often requiring a fluoride workup |
| Cost of Reagents | Boronic acids are generally more affordable and widely available | Organostannanes can be more expensive and less commercially available |
Senior Application Scientist's Recommendation
For the arylation of this compound, the Suzuki-Miyaura coupling should be considered the primary choice . The lower toxicity of the boronic acid reagents, coupled with their widespread availability and generally lower cost, makes the Suzuki coupling a more practical and environmentally benign option for both small-scale synthesis and large-scale production. The aqueous-organic solvent system is also advantageous from a process safety perspective.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
Cross-reactivity studies of 1-(3-Bromo-2,4-difluorophenyl)ethanone in multi-step synthesis
Beginning Data Collection
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Safety Operating Guide
1-(3-Bromo-2,4-difluorophenyl)ethanone proper disposal procedures
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Personal protective equipment for handling 1-(3-Bromo-2,4-difluorophenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
